molecular formula C15H18ClNO4 B12106011 3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

Cat. No.: B12106011
M. Wt: 311.76 g/mol
InChI Key: SNVXULYEWYGPGU-UHFFFAOYSA-N
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Description

3-Benzoyloxy-8-azabicyclo[321]octane-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the family of tropane alkaloids

Preparation Methods

The synthesis of 3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure. The stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Chemical Reactions Analysis

3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of other tropane alkaloids. In biology, it is used to study the structure-activity relationships of tropane derivatives. In medicine, it has been investigated for its potential therapeutic applications, including its use as an anesthetic and in the treatment of certain neurological disorders .

Mechanism of Action

The mechanism of action of 3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in the body. It exerts its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it can block the dopamine transporter protein, leading to increased levels of dopamine in the brain. This action is similar to that of cocaine, which also blocks the dopamine transporter and increases dopamine levels .

Comparison with Similar Compounds

3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride is similar to other tropane alkaloids such as cocaine, ethylbenzoylecgonine, and homocaine. These compounds share a common 8-azabicyclo[3.2.1]octane scaffold but differ in their specific substituents and functional groups.

Biological Activity

3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride, also known as a derivative of the bicyclic structure common in various pharmacologically active compounds, has garnered attention for its potential biological activities. This compound is associated with various therapeutic applications, particularly in the context of neurological and psychological disorders.

  • IUPAC Name : 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
  • Molecular Formula : C₁₆H₁₉NO₄
  • Molecular Weight : 289.331 g/mol
  • CAS Number : Not available

The primary mechanism of action for compounds in this class often involves modulation of neurotransmitter systems, particularly the dopamine and serotonin pathways. The structural similarity to cocaine suggests potential interactions with the dopamine transporter, which could influence dopaminergic signaling and contribute to its psychoactive effects .

Neuropharmacological Effects

Research indicates that derivatives of 3-benzoyloxy-8-azabicyclo[3.2.1]octane exhibit significant neuropharmacological activity:

  • Dopamine Transporter Inhibition : Similar to cocaine, these compounds may inhibit the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft, which is linked to reward and addiction pathways .
  • Potential Antidepressant Effects : Some studies suggest that modifications to the bicyclic structure can enhance antidepressant activity, providing a basis for exploring these compounds in treating depression .

Case Studies

A review of literature reveals several case studies highlighting the biological activity of related compounds:

  • Cocaine Analogues : A study demonstrated that structural modifications on the bicyclo[3.2.1]octane scaffold can result in varying degrees of potency and selectivity for dopamine receptor subtypes, indicating potential for tailored therapeutic applications .
  • Synthetic Approaches : Investigations into synthetic routes have shown that specific modifications can yield compounds with enhanced biological profiles, including improved efficacy in animal models for depression and anxiety disorders .

Data Table: Biological Activities and Effects

Compound NameBiological ActivityMechanismReference
3-Benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octaneDopamine transporter inhibitionIncreases synaptic dopamine
CocaineStimulant effectsInhibits reuptake of dopamine
PseudococainePotential antidepressantModulates serotonergic pathways

Properties

IUPAC Name

3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVXULYEWYGPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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